molecular formula C8H7BrF2O B14764289 1-(5-Bromo-2,4-difluorophenyl)ethanol

1-(5-Bromo-2,4-difluorophenyl)ethanol

Cat. No.: B14764289
M. Wt: 237.04 g/mol
InChI Key: JUVBHTUZJSDRDI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-difluorophenyl)ethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,4-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Bromo-2,4-difluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high yields and optical purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: 1-(5-Bromo-2,4-difluorophenyl)ethanone

    Reduction: Various alcohol derivatives

    Substitution: Compounds with different functional groups replacing the bromine atom

Scientific Research Applications

1-(5-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2,4-difluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Bromo-2,5-difluorophenyl)ethanol
  • 1-(5-Bromo-2,3-difluorophenyl)ethanol
  • 1-(5-Bromo-2,4-difluorophenyl)ethanone

Comparison: 1-(5-Bromo-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(5-bromo-2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-4,12H,1H3

InChI Key

JUVBHTUZJSDRDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)Br)O

Origin of Product

United States

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